

# Spectroscopic Profile of 2-Allylaminopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Allylaminopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Allylaminopyridine** (N-allyl-2-pyridinamine), a pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The structural characterization of **2-Allylaminopyridine** is crucial for its identification and quality control. The following tables summarize the key spectroscopic data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                  |
|---------------------------------|--------------|-------------|-----------------------------|
| 8.08                            | d            | 1H          | H-6 (Pyridine)              |
| 7.39                            | t            | 1H          | H-4 (Pyridine)              |
| 6.58                            | d            | 1H          | H-3 (Pyridine)              |
| 6.42                            | t            | 1H          | H-5 (Pyridine)              |
| 5.95                            | m            | 1H          | -CH=CH <sub>2</sub> (Allyl) |
| 5.23                            | dd           | 1H          | -CH=CH <sub>2</sub> (trans) |
| 5.11                            | dd           | 1H          | -CH=CH <sub>2</sub> (cis)   |
| 4.01                            | t            | 2H          | -NH-CH <sub>2</sub> -       |
| 3.85                            | br s         | 1H          | -NH-                        |

Py = Pyridine

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift ( $\delta$ ) ppm | Assignment                  |
|---------------------------------|-----------------------------|
| 158.4                           | C-2 (Pyridine)              |
| 148.1                           | C-6 (Pyridine)              |
| 137.5                           | C-4 (Pyridine)              |
| 135.9                           | -CH=CH <sub>2</sub> (Allyl) |
| 115.8                           | -CH=CH <sub>2</sub> (Allyl) |
| 112.9                           | C-3 (Pyridine)              |
| 107.8                           | C-5 (Pyridine)              |
| 45.7                            | -NH-CH <sub>2</sub> -       |

Py = Pyridine

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| 3425                           | Strong    | N-H Stretch                 |
| 3080                           | Medium    | =C-H Stretch (Allyl)        |
| 2920, 2850                     | Medium    | C-H Stretch (Aliphatic)     |
| 1645                           | Strong    | C=C Stretch (Allyl)         |
| 1600, 1570, 1480               | Strong    | C=C, C=N Stretch (Pyridine) |
| 990, 915                       | Strong    | =C-H Bend (Allyl)           |

## Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment   |
|-----|------------------------|--|
| 134 | 100                    | [M] <sup>+</sup> (Molecular Ion)                               |
| 119 | 45                     | [M - CH <sub>3</sub> ] <sup>+</sup>                            |
| 105 | 30                     | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>              |
| 93  | 80                     | [M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl loss) |
| 78  | 60                     | [C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridine)      |

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

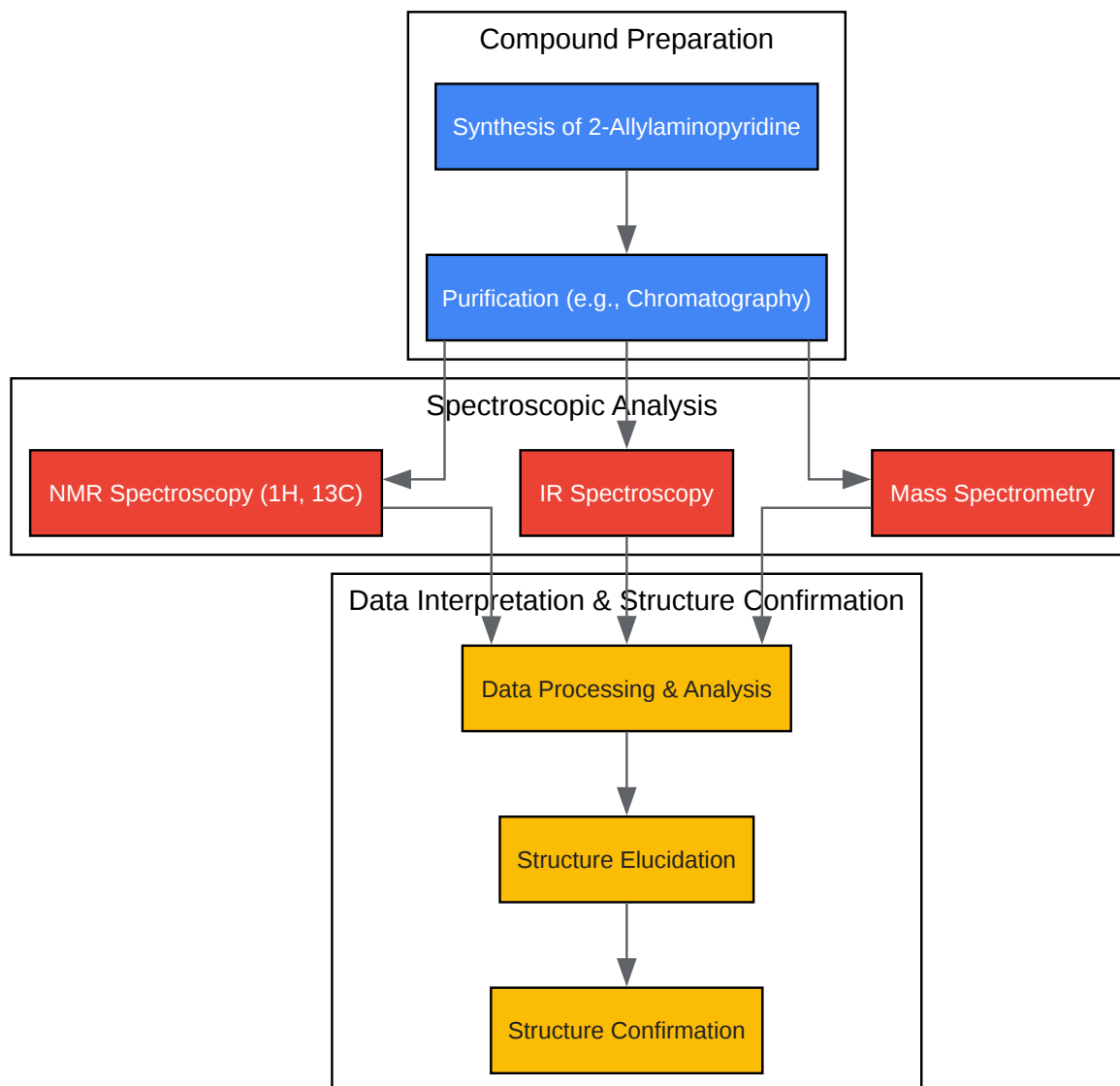
Mass spectral data was acquired using a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer. The sample was introduced via direct injection, and the spectrum was obtained using electron ionization (EI) at 70 eV.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for the structural elucidation of a chemical compound like **2-**

**Allylaminopyridine**.

## General Workflow for Spectroscopic Analysis



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.

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